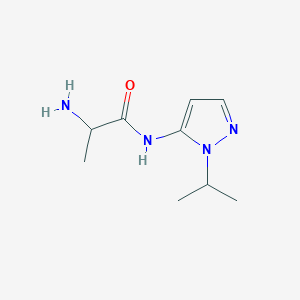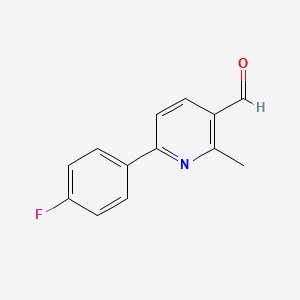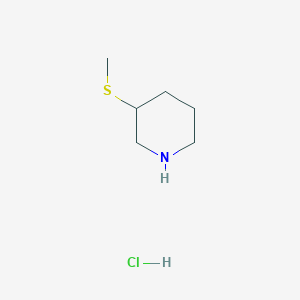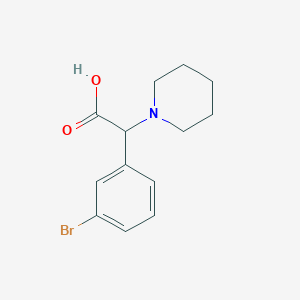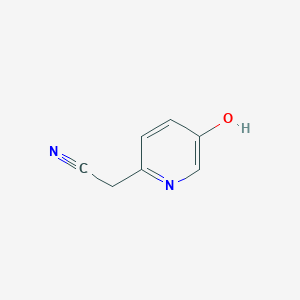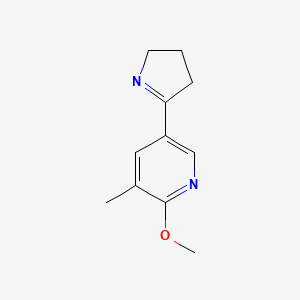
5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-methoxy-3-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,4-ジヒドロ-2H-ピロール-5-イル)-2-メトキシ-3-メチルピリジンは、分子式C11H14N2Oを持つ複素環式有機化合物です。メトキシ基とメチル基が置換されたピリジン環と、ピリジン環に融合したピロリジン環を特徴としています。
合成方法
合成経路と反応条件
5-(3,4-ジヒドロ-2H-ピロール-5-イル)-2-メトキシ-3-メチルピリジンの合成は、いくつかの合成経路で達成できます。一般的な方法の1つは、酸性または塩基性条件下で、2-メトキシ-3-メチルピリジンを適切なピロリジン誘導体と縮合させることです。 この反応には、通常、塩化鉄(III)などの触媒が必要です。これは、ピロリジン環の形成を促進します。 .
工業的生産方法
この化合物の工業的生産には、収率と純度を高くするために最適化された反応条件を使用した大規模合成が関与する可能性があります。このプロセスには、目的の生成物を得るために、再結晶またはクロマトグラフィーによる精製などの手順が含まれる場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-methoxy-3-methylpyridine can be achieved through several synthetic routes. One common method involves the condensation of 2-methoxy-3-methylpyridine with a suitable pyrrolidine derivative under acidic or basic conditions. The reaction typically requires a catalyst, such as iron(III) chloride, to facilitate the formation of the pyrrolidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
化学反応の分析
反応の種類
5-(3,4-ジヒドロ-2H-ピロール-5-イル)-2-メトキシ-3-メチルピリジンは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応するN-酸化物または他の酸化された誘導体に変換されるように酸化される可能性があります。
還元: 還元反応は、ピリジン環をジヒドロピリジンまたはテトラヒドロピリジン誘導体に変換できます。
置換: ピリジン環のメトキシ基とメチル基は、求核置換反応または求電子置換反応によって他の官能基に置き換えることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、m-クロロ過安息香酸(m-CPBA)、過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウム(NaBH4)または水素化リチウムアルミニウム(LiAlH4)などの還元剤が一般的に使用されます。
置換: ハロゲン(例:臭素、塩素)や有機金属化合物(例:グリニャール試薬)などの試薬が置換反応に使用されます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はN-酸化物を生成する可能性がありますが、還元はジヒドロピリジン誘導体を生成する可能性があります。置換反応はさまざまな官能基を導入して、さまざまな誘導体を生み出すことができます。
科学研究での用途
5-(3,4-ジヒドロ-2H-ピロール-5-イル)-2-メトキシ-3-メチルピリジンは、科学研究でいくつかの用途があります。
化学: より複雑な複素環式化合物の合成のための構成ブロックとして役立ちます。
生物学: この化合物は、抗菌性や抗ウイルス性など、潜在的な生物学的活性を研究されています。
医学: 薬剤開発における医薬品中間体または有効成分としての可能性を探るための研究が進められています。
産業: その独自の化学的特性により、ポリマーやコーティングなどの高度な材料の開発に使用されています。
科学的研究の応用
5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-methoxy-3-methylpyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
5-(3,4-ジヒドロ-2H-ピロール-5-イル)-2-メトキシ-3-メチルピリジンの作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、酵素または受容体に結合して、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。その作用に関与する正確な分子標的と経路を解明するためには、詳細な研究が必要です。
類似化合物との比較
類似化合物
ピリジン、3-(1-ピロリン-2-イル)-:
2-(3-ピリジル)-1-ピロリン: ピリジン環がピロリジン環に融合した別の関連化合物ですが、置換基が異なります。
独自性
5-(3,4-ジヒドロ-2H-ピロール-5-イル)-2-メトキシ-3-メチルピリジンは、ピリジン環にメトキシ基とメチル基の両方が存在するため、その化学反応性と生物学的活性を影響を与える可能性があるため、ユニークです。
特性
分子式 |
C11H14N2O |
|---|---|
分子量 |
190.24 g/mol |
IUPAC名 |
5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methoxy-3-methylpyridine |
InChI |
InChI=1S/C11H14N2O/c1-8-6-9(7-13-11(8)14-2)10-4-3-5-12-10/h6-7H,3-5H2,1-2H3 |
InChIキー |
YTAFLTRZOBTCNE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1OC)C2=NCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Piperidin-4-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11813158.png)
![7-(Difluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B11813160.png)

![2-Bromo-7-(difluoromethoxy)benzo[d]thiazole](/img/structure/B11813172.png)

